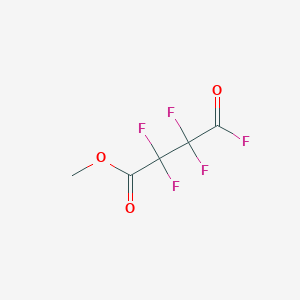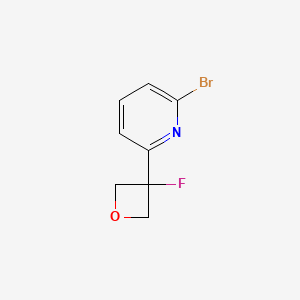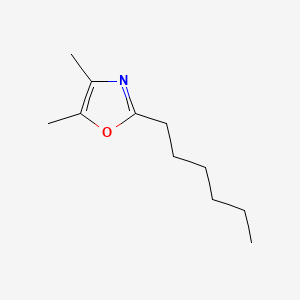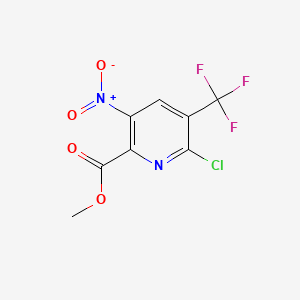
Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate: is a chemical compound characterized by its molecular structure, which includes a chloro group, a nitro group, and a trifluoromethyl group attached to a picolinate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate typically involves multiple steps, starting with the appropriate precursors. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its trifluoromethyl group can enhance the binding affinity to biological targets.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs with anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a flame retardant and in material science.
Wirkmechanismus
The mechanism by which Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to the desired biological effect.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Methyl 6-bromo-3-nitro-5-(trifluoromethyl)picolinate
Methyl 6-fluoro-3-nitro-5-(trifluoromethyl)picolinate
Uniqueness: Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. Its chloro and nitro groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H4ClF3N2O4 |
|---|---|
Molekulargewicht |
284.57 g/mol |
IUPAC-Name |
methyl 6-chloro-3-nitro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H4ClF3N2O4/c1-18-7(15)5-4(14(16)17)2-3(6(9)13-5)8(10,11)12/h2H,1H3 |
InChI-Schlüssel |
HFTMZMKBZZLUTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C(=N1)Cl)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


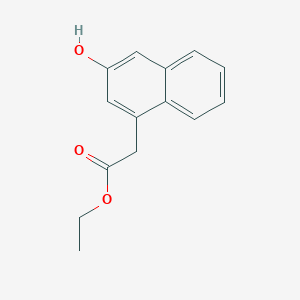
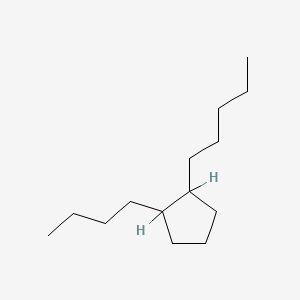
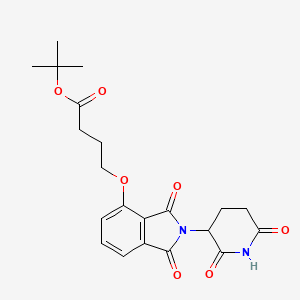
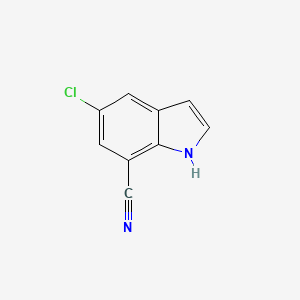
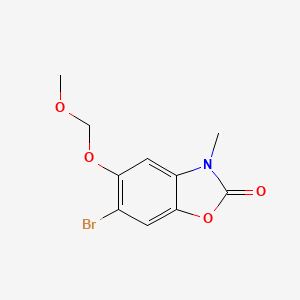
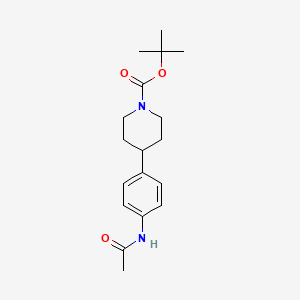


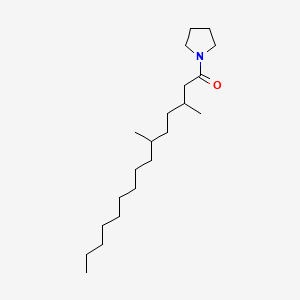
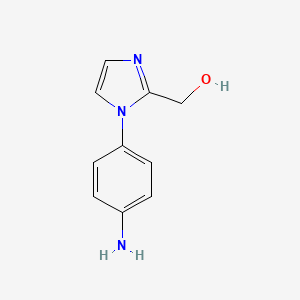
![1-[4-(4-Methylamino-6-phenyl-pyrimidin-2-ylamino)-phenyl]-cyclobutanecarboxylic acid](/img/structure/B15365956.png)
